molecular formula C8H8LiNO2 B2511680 Lithium 2-(4-methylpyridin-2-yl)acetate CAS No. 2197055-68-6

Lithium 2-(4-methylpyridin-2-yl)acetate

Cat. No.: B2511680
CAS No.: 2197055-68-6
M. Wt: 157.1
InChI Key: IKAFVCOKTBDPNC-UHFFFAOYSA-M
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Description

Lithium 2-(4-methylpyridin-2-yl)acetate is an organolithium compound with the molecular formula C₈H₈LiNO₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a lithium ion bonded to the 2-(4-methylpyridin-2-yl)acetate moiety

Scientific Research Applications

Lithium 2-(4-methylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in studies involving lithium’s effects on biological systems, such as its role in enzyme inhibition.

    Medicine: Research into its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection, is ongoing.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

While the specific mechanism of action for “Lithium 2-(4-methylpyridin-2-yl)acetate” is not available, lithium ions in general are known to interact with various neurotransmitters and second messenger systems, potentially influencing the transport of monovalent or divalent cations in neurons .

Safety and Hazards

The safety data sheet for a similar compound, lithium acetate, indicates that it can cause serious eye irritation and may cause drowsiness or dizziness . It’s recommended to handle it with protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for “Lithium 2-(4-methylpyridin-2-yl)acetate” are not available, lithium-based compounds have been extensively studied for their potential applications in lithium-ion batteries . The unique properties of lithium make it a promising material for energy storage technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 2-(4-methylpyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the lithium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or other electrophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes may be formed.

    Substitution: Various substituted pyridine derivatives can be obtained.

Comparison with Similar Compounds

    Lithium acetate: A simpler lithium salt with similar applications in organic synthesis.

    Lithium carbonate: Widely used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt used for its mood-stabilizing properties.

Uniqueness: Lithium 2-(4-methylpyridin-2-yl)acetate is unique due to its specific structure, which combines the properties of lithium with the reactivity of the pyridine ring. This makes it particularly useful in specialized organic synthesis reactions and in studies exploring the combined effects of lithium and pyridine derivatives.

Properties

IUPAC Name

lithium;2-(4-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.Li/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAFVCOKTBDPNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=NC=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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